2-Heptanone, 6-hydroxy-5-methyl- (9CI)

Thermal Stability Physicochemical Property Formulation

2-Heptanone, 6-hydroxy-5-methyl- (9CI) (CAS 138047-79-7), systematically named 6-hydroxy-5-methylheptan-2-one, is a chiral C8 hydroxy ketone (molecular formula C8H16O2, molecular weight 144.21 g/mol) belonging to the class of methyl ketones. It possesses two stereogenic centers at positions 5 and 6, resulting in four possible stereoisomers.

Molecular Formula C8H16O2
Molecular Weight 144.214
CAS No. 138047-79-7
Cat. No. B590736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptanone, 6-hydroxy-5-methyl- (9CI)
CAS138047-79-7
Synonyms2-Heptanone, 6-hydroxy-5-methyl- (9CI)
Molecular FormulaC8H16O2
Molecular Weight144.214
Structural Identifiers
SMILESCC(CCC(=O)C)C(C)O
InChIInChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3
InChIKeyJTPMVCMMYOHLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Heptanone, 6-hydroxy-5-methyl- (9CI) (CAS 138047-79-7): A Chiral Hydroxy Ketone Intermediate for Asymmetric Synthesis and Semiochemical Research


2-Heptanone, 6-hydroxy-5-methyl- (9CI) (CAS 138047-79-7), systematically named 6-hydroxy-5-methylheptan-2-one, is a chiral C8 hydroxy ketone (molecular formula C8H16O2, molecular weight 144.21 g/mol) belonging to the class of methyl ketones. It possesses two stereogenic centers at positions 5 and 6, resulting in four possible stereoisomers . Described as a constitutional isomer of other hydroxy-heptanones, its distinctive 2-ketone, 5-methyl, 6-hydroxy substitution pattern differentiates it from simpler analogs like 2-heptanone and 6-methyl-5-hepten-2-one . Its primary reported application is as a synthetic intermediate, most notably in the stereoselective synthesis of insect pheromones, where its inherent chirality is critical [1].

Why 2-Heptanone, 6-hydroxy-5-methyl- (9CI) Cannot Be Replaced by Simple Heptanone Analogs


Generic substitution of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) with simpler, achiral analogs like 2-heptanone or 6-methyl-5-hepten-2-one is chemically and functionally invalid for applications requiring chiral induction or bifunctional reactivity . The compound's two stereogenic centers provide a diastereomeric framework that achiral analogs lack , as evidenced by its documented use where chromatographic separation of specific stereoisomers is the key synthetic step [1]. Furthermore, the presence of both a ketone and a secondary alcohol results in significantly altered physicochemical properties, notably a much higher boiling point compared to its non-hydroxylated analogs, affecting processing and formulation conditions [2].

Quantifiable Differentiation Evidence for Procuring 2-Heptanone, 6-hydroxy-5-methyl- (9CI) Over Analogs


Elevated Thermal Stability: Boiling Point of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) vs. 2-Heptanone

Differential scanning calorimetry or distillation process parameters are critical for procurement decisions. 2-Heptanone, 6-hydroxy-5-methyl- (9CI) exhibits a significantly higher boiling point (245.9±13.0 °C, predicted) compared to its non-hydroxylated parent, 2-heptanone (151.5 °C experimental at 760 mmHg), and the unsaturated analog 6-methyl-5-hepten-2-one (173-174 °C typical range) [1]. This ~94 °C increase is attributed to the presence of a hydroxyl group enabling intermolecular hydrogen bonding, which directly impacts volatility and thermal processing windows.

Thermal Stability Physicochemical Property Formulation

Stereochemical Utility: Chromatographic Resolution of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) into Bioactive Stereoisomers

In the synthesis of the German cockroach sex pheromone, the racemic mixture (5RS,6R)-6-hydroxy-5-methyl-2-heptanone was successfully separated via chromatography into its pure (5R,6R)- and (5S,6R)-stereoisomers, which were then used to produce all four stereoisomers of the active pheromone blattellaquinone [1]. This contrasts with achiral analogs like 2-heptanone and 6-methyl-5-hepten-2-one, which cannot provide this stereochemical diveristy. The methodology demonstrates that the compound's chirality is not only present but practically exploitable using standard laboratory techniques.

Chiral Separation Semiochemistry Pheromone Synthesis

Bifunctional Reactivity: Dual Ketone and Hydroxyl Functionality of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) vs. Monofunctional 2-Heptanone

2-Heptanone, 6-hydroxy-5-methyl- (9CI) contains two distinct functional groups: a ketone at position 2 and a secondary alcohol at position 6, as evidenced by its IUPAC name and structural formula . In contrast, the comparator 2-heptanone possesses only a single ketone functional group. This dual functionality allows the target compound to participate in a wider range of chemical transformations (e.g., selective oxidation, esterification, or protection/deprotection strategies) without requiring additional functional group installation steps, potentially shortening synthetic routes .

Synthetic Intermediate Bifunctional Reactivity Organic Synthesis

High-Value Application Scenarios for 2-Heptanone, 6-hydroxy-5-methyl- (9CI) Based on Verified Differentiation


Stereoselective Pheromone and Semiochemical Synthesis

Researchers synthesizing chiral insect pheromones, such as blattellaquinone, must procure 2-Heptanone, 6-hydroxy-5-methyl- (9CI) as a racemic intermediate. Its demonstrated ability to be chromatographically resolved into pure (5R,6R)- and (5S,6R)-stereoisomers is a prerequisite for accessing the individual enantiomers of the target pheromone, a feat impossible with achiral ketone alternatives [1].

High-Temperature Reaction or Formulation Development

For chemical processes or product formulations involving elevated temperatures, the significantly higher boiling point of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) (245.9°C predicted vs. 151.5°C for 2-heptanone) reduces volatile loss and allows for a wider liquid-phase operating window. This property makes it a more suitable solvent, reagent, or intermediate for high-temperature industrial syntheses compared to its more volatile, non-hydroxylated counterparts [2].

Synthesis of Bifunctional Building Blocks for Complex Natural Products

In multi-step total synthesis projects, the dual ketone and alcohol functionality of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) offers orthogonal reactivity from a single starting material. This bifunctionality enables chemists to execute selective transformations (e.g., protecting the alcohol while modifying the ketone, or vice versa) that are not possible with the monofunctional 2-heptanone, potentially streamlining the assembly of complex molecular scaffolds .

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